molecular formula C9H5BrN2O2 B175898 5-Bromo-8-nitroquinoline CAS No. 176967-80-9

5-Bromo-8-nitroquinoline

Cat. No. B175898
M. Wt: 253.05 g/mol
InChI Key: FELNBLNDYLAJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Bromo-8-nitroquinoline, has been a subject of interest in medicinal and industrial chemistry . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .


Molecular Structure Analysis

The InChI code for 5-Bromo-8-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-4-8 (12 (13)14)9-6 (7)2-1-5-11-9/h1-5H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

It has a molecular weight of 253.05 .

Scientific Research Applications

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

Safety And Hazards

Safety information for 5-Bromo-8-nitroquinoline indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The synthesis of quinoline derivatives, including 5-Bromo-8-nitroquinoline, continues to be a field of interest, particularly in the development of greener and more sustainable chemical processes . The broad spectrum of bio-responses exhibited by quinoline derivatives suggests potential for further exploration in drug discovery programs .

properties

IUPAC Name

5-bromo-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELNBLNDYLAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342426
Record name 5-Bromo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-nitroquinoline

CAS RN

176967-80-9
Record name 5-Bromo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KNO3 (1.58 g, 15.6 mmol) was added portionwise to a solution of 5-bromoquinoline (2.0 g, 12.0 mmol) conc.H2SO4 (7.5 ml) at 0° C. and the mixture was stirred at room temperature for 16 h. The mixture was poured onto ice and the resulting solid was extracted into DCM. The organic phase was washed with brine, dried (Na2SO4) and concentrated in vacuo to give the title compound (2.8 g, 92%) which was used in the next step without further purification.
Name
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-nitroquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-nitroquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-8-nitroquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-8-nitroquinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-8-nitroquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-8-nitroquinoline

Citations

For This Compound
13
Citations
RC Elderfield, EF Claflin - Journal of the American Chemical …, 1952 - ACS Publications
… V was synthesized independently for comparison by reaction of 5-bromo-8-nitroquinoline with one mole of sodium … 5-bromo-8-nitroquinoline and obtained a substance of the same …
Number of citations: 12 pubs.acs.org
EF Claflin - 1952 - search.proquest.com
Time author wishes to express her deeoest appreciation to Prof. Robert C. Elderfield for suggesting and sponsoring the research presented in this work, and for his encouraging advice …
Number of citations: 0 search.proquest.com
RP Dikshoorn - Recueil des Travaux Chimiques des Pays‐Bas, 1929 - Wiley Online Library
… all the 5-bromo-8-nitroquinoline with mp 146" was precipitated and pure 5-bronio-6-nitroquinoline, mp 126', was obtained when the filtrate was neutralised with ammonia. The yield of …
Number of citations: 23 onlinelibrary.wiley.com
HS Mosher, WH Yanko, FC Whitmore - Organic Syntheses, 2003 - Wiley Online Library
… product: 6‐methoxy‐5‐bromo‐8‐nitroquinoline …
Number of citations: 0 onlinelibrary.wiley.com
A Tomisek, B Graham, A Griffith, CS Pease… - Journal of the …, 1946 - ACS Publications
… 5bromo-8-nitroquinoline —> … (0.427 mole) of 5-bromo-8-nitroquinoline.6 The …
Number of citations: 15 pubs.acs.org
BE Christensen, CH Wang, IW Davies… - Analytical …, 1949 - ACS Publications
IN 1936 Wanag (4) described a new acidic reagent, 2-nitro-l, 3-*-indandione, which formed salts with both inorganic cations and organic bases such as the aliphatic and aromatic …
Number of citations: 10 pubs.acs.org
C Perez, AM Barkley-Levenson, BL Dick… - Journal of medicinal …, 2019 - ACS Publications
… First, 5-bromoquinoline was selectively nitrated at the 8-position, yielding 5-bromo-8-nitroquinoline. Then, this intermediate was utilized to attach aryl or amine substituents at the 5-…
Number of citations: 35 pubs.acs.org
FI Carroll, JT Blackwell, A Philip… - Journal of Medicinal …, 1976 - ACS Publications
… (about 4.5 mmol) of sodium dissolved in 5 ml of methanol was added 150 mg (1.04 mmol, 5% excess) of p-chlorothiophenol and 283 mg (1 mmol) of 6-methoxy-5bromo-8-nitroquinoline,…
Number of citations: 22 pubs.acs.org
WJ Gensler, CM Samour - Journal of the American Chemical …, 1952 - ACS Publications
We have recently described a method of converting l-(3', 4', 5'-trimethoxyphenyl)-6, 7-methylene-dioxy-3, 4-dihydroisoquinoline (I) directly to 2-(3',-4', 5'-trimethoxybenzoyl)-4, 5-…
Number of citations: 6 pubs.acs.org
EA Shmoilova, OV Dyablo, AF Pozharskii - Chemistry of Heterocyclic …, 2013 - Springer
A study on the synthesis of derivatives of 4,5-bis(dimethylamino)quinoline, which is a quinoline analog of 1,8-bis(dimethylamino)naphthalene (also known by its trade name Proton …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.